

## Ceralasertib in Focus: A Comparative Guide to a Novel ATR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Ceralasertib formate |           |
| Cat. No.:            | B15293697            | Get Quote |

In the rapidly evolving landscape of targeted cancer therapy, Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, has emerged as a promising agent.[1][2] This guide provides a comprehensive comparison of Ceralasertib's performance, drawing upon available clinical trial data, and places it in the context of other therapeutic strategies, particularly for researchers, scientists, and drug development professionals. While direct head-to-head studies with other specific kinase inhibitors are limited in the public domain, this guide will focus on comparisons with standard-of-care treatments and contextualize its unique mechanism of action.

# Mechanism of Action: Targeting the DNA Damage Response

Ceralasertib's therapeutic potential lies in its inhibition of ATR, a critical kinase in the DNA Damage Response (DDR) pathway.[3][4] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the reliance on the ATR pathway for survival is heightened.[3] By blocking ATR, Ceralasertib prevents the repair of damaged DNA, leading to an accumulation of DNA damage and ultimately inducing cell death in cancer cells.[3]











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceralasertib NCI [dctd.cancer.gov]
- 3. What is Ceralasertib used for? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Ceralasertib in Focus: A Comparative Guide to a Novel ATR Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15293697#head-to-head-study-of-ceralasertib-and-other-kinase-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com